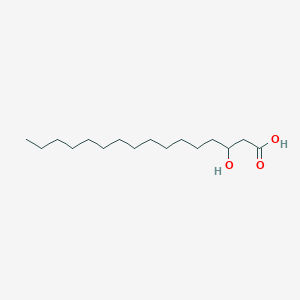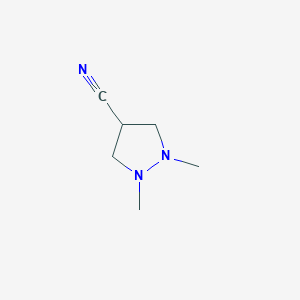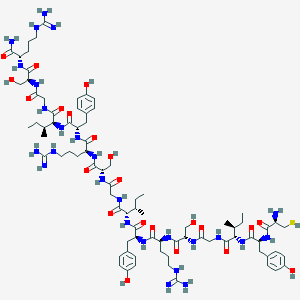
3-ヒドロキシヘキサデカン酸
概要
説明
2-ヒドロキシパルミチン酸: (化学式: C₁₆H₃₂O₃) は、フィトスフィンゴシン代謝の中間体です 白色からオフホワイトの固体で、分子量は 272.42 g/mol です。
名称: 2-ヒドロキシパルミチン酸
CAS 番号: 764-67-0
融点: 86°C
沸点: 760 mmHg で 405.5°C
密度: 0.955 g/cm³
初期供給源: 微生物
2. 製法
合成経路: 2-ヒドロキシパルミチン酸の合成には、酸化や官能基変換など、いくつかのステップが含まれます。具体的な合成経路は異なる場合がありますが、一般的な概要を以下に示します。
-
パルミチン酸の酸化: : パルミチン酸 (ヘキサデカン酸) は酸化されて 2-ヒドロキシパルミチン酸になります。一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) やクロム酸 (H₂CrO₄) があります。
-
ヒドロキシル化反応: : 酸化生成物は次にヒドロキシル化にかけられ、目的の位置にヒドロキシル基が導入されます。
工業生産: 2-ヒドロキシパルミチン酸の工業規模での生産方法は広く報告されていません。 研究室では、科学的研究のために合成することがよくあります。
3. 化学反応解析
2-ヒドロキシパルミチン酸は、さまざまな化学反応に関与することができます。
酸化: カルボン酸やその他の誘導体にさらに酸化される可能性があります。
還元: ヒドロキシル基の還元により、パルミチン酸が生成される可能性があります。
置換: ヒドロキシル基で置換反応が起こる可能性があります。
一般的な試薬には、酸化剤 (KMnO₄、H₂CrO₄)、還元剤 (リチウムアルミニウムハイドライドなど)、酸/塩基触媒が含まれます。
4. 科学研究への応用
2-ヒドロキシパルミチン酸は、いくつかの分野で応用されています。
脂質代謝研究: 脂質代謝経路の研究において重要な中間体として役立ちます。
細胞シグナル伝達: スフィンゴ脂質に存在するため、細胞シグナル伝達に役割を果たしている可能性があります。
生物膜: 膜特性と流動性への影響を理解することは重要です。
潜在的な治療標的: 研究者たちは、脂質代謝に関連する疾患への影響を探っています。
科学的研究の応用
2-Hydroxypalmitic acid finds applications in several fields:
Lipid Metabolism Research: It serves as a valuable intermediate in studying lipid metabolism pathways.
Cell Signaling: It may play a role in cell signaling due to its presence in sphingolipids.
Biological Membranes: Understanding its effects on membrane properties and fluidity is essential.
Potential Therapeutic Targets: Researchers explore its impact on diseases related to lipid metabolism.
作用機序
2-ヒドロキシパルミチン酸がその効果を発揮する正確なメカニズムは、現在も研究中の課題です。 細胞膜、シグナル伝達経路、脂質関連プロセスとの相互作用が関与している可能性があります。
生化学分析
Biochemical Properties
3-Hydroxyhexadecanoic acid is involved in the metabolism of various endogenous substrates, including fatty acids and their oxygenated derivatives (oxylipins) . It is an intermediate in fatty acid biosynthesis, specifically converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .
Cellular Effects
The effects of 3-Hydroxyhexadecanoic acid on cells are complex and multifaceted. It is a component of bacterial lipids and is used in lipid studies as an internal standard . It behaves as an uncoupler of oxidative phosphorylation in heart mitochondria , indicating its influence on cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 3-Hydroxyhexadecanoic acid exerts its effects through various mechanisms. It participates in the biosynthesis of long-chain 3-hydroxydicarboxylic acids . Its terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound, suitable for use in various research applications .
Metabolic Pathways
3-Hydroxyhexadecanoic acid is involved in the fatty acid biosynthesis pathway . It interacts with enzymes such as fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase in this pathway .
Subcellular Localization
3-Hydroxyhexadecanoic acid is found in the mitochondria of cells
準備方法
Synthetic Routes:: The synthesis of 2-Hydroxypalmitic acid involves several steps, including oxidation and functional group transformations. While specific synthetic routes may vary, here’s a general outline:
-
Oxidation of Palmitic Acid: : Palmitic acid (hexadecanoic acid) undergoes oxidation to form 2-Hydroxypalmitic acid. Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
-
Hydroxylation Reaction: : The oxidation product is then subjected to hydroxylation, introducing the hydroxyl group at the desired position.
Industrial Production:: Industrial-scale production methods for 2-Hydroxypalmitic acid are not widely documented. research laboratories often synthesize it for scientific investigations.
化学反応の分析
2-Hydroxypalmitic acid can participate in various chemical reactions:
Oxidation: It can undergo further oxidation to form carboxylic acids or other derivatives.
Reduction: Reduction of the hydroxyl group may yield palmitic acid.
Substitution: Substitution reactions can occur at the hydroxyl group.
Common reagents include oxidizing agents (KMnO₄, H₂CrO₄), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.
類似化合物との比較
2-ヒドロキシパルミチン酸は構造的にユニークですが、他の脂肪酸やスフィンゴ脂質と共通点があります。 さらなる研究により、関連化合物と比較したその独特の特性を解明することができます。
特性
IUPAC Name |
2-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSBPIZNUXPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-67-0, 2398-34-7 | |
| Record name | 2-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyhexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyhexadecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxypalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYPALMITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)







